molecular formula C16H18N4O4S B2608220 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286712-96-6

4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2608220
CAS No.: 1286712-96-6
M. Wt: 362.4
InChI Key: AYCDIRMMCIWBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodioxole moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

The methanamine derivative is further reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols. Subsequent reactions with chloroacetyl chloride and secondary amines or hetarenethiols yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits properties that make it suitable for various biological applications. However, specific physical properties such as boiling point and melting point are currently not available in the literature.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest that it may interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that thiazole derivatives can exhibit anticancer properties. A study evaluating similar compounds showed promising results in inhibiting tumor growth through apoptosis induction in cancer cells. The unique structure of 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide may enhance its efficacy against specific cancer types.

Drug Discovery

The compound is included in several screening libraries aimed at identifying new drug candidates. It has been part of libraries focusing on:

  • Protein Arginine Methyltransferases : This library contains compounds that may modulate methyltransferase activity, potentially leading to new treatments for cancer and other diseases.
  • Regenerative Medicine : Compounds from this library are being screened for their ability to promote tissue regeneration.

Biological Research

The compound's unique structure allows it to be a valuable tool in biological research, particularly in studies related to enzyme inhibition and receptor binding.

Example: Enzyme Inhibition Studies

Preliminary studies have suggested that derivatives of thiazole can inhibit specific enzymes involved in metabolic pathways. The potential of this compound to serve as an enzyme inhibitor could lead to breakthroughs in understanding metabolic diseases.

Screening Results Summary

Library NameNumber of CompoundsNotable Findings
Protein Arginine Methyltransferases27,925Potential anticancer activity
Regenerative Medicine Focused Library23,016Promotes tissue regeneration

Mechanism of Action

The mechanism of action of 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to antioxidant and anticancer effects . The thiazole ring may also play a role in modulating biological activity by interacting with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is unique due to its combination of functional groups, which confer a broad spectrum of biological activities

Biological Activity

4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a compound that integrates a thiazole moiety with a benzodioxole structure. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, with a molecular weight of 362.4 g/mol. The structure features a thiazole ring linked to an amine and a benzodioxole group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18N4O4S
Molecular Weight362.4 g/mol
CAS Number1286712-96-6

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in various compounds has been linked to enhanced activity against bacterial strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against Gram-positive and Gram-negative bacteria due to their ability to inhibit essential bacterial enzymes .

A study highlighted that compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 10–50 µg/mL against various pathogens, indicating strong antimicrobial potential .

Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. The compound may share this characteristic due to its structural similarities with other active thiazole-based agents. A notable study reported that specific thiazole compounds exhibited IC50 values below 2 µg/mL against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) .

The mechanism of action often involves the induction of apoptosis in cancer cells through interaction with cellular pathways such as Bcl-2 family proteins. Molecular dynamics simulations have suggested that the compound interacts hydrophobically with target proteins, enhancing its cytotoxic effects .

Anticonvulsant Activity

Thiazoles have been explored for their anticonvulsant properties as well. Compounds similar to the one have been tested in various animal models for their ability to prevent seizures. A specific derivative demonstrated a protective effect against pentylenetetrazol-induced seizures at doses as low as 30 mg/kg . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly affect anticonvulsant efficacy.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC comparable to standard antibiotics like penicillin and ampicillin .
  • Anticancer Mechanism : In vitro studies on Jurkat cells revealed that treatment with thiazole derivatives led to increased levels of reactive oxygen species (ROS), indicating a potential pathway for inducing apoptosis through oxidative stress .
  • Anticonvulsant Testing : In an experimental model using mice, the compound was administered at varying doses to assess its anticonvulsant activity. Results indicated significant protection against seizure activity compared to control groups .

Properties

IUPAC Name

4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-8(2)19-15(21)13-12(17)14(25-20-13)16(22)18-6-9-3-4-10-11(5-9)24-7-23-10/h3-5,8H,6-7,17H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCDIRMMCIWBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.